molecular formula C10H13NO B104604 6-Methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 42923-77-3

6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B104604
Key on ui cas rn: 42923-77-3
M. Wt: 163.22 g/mol
InChI Key: YYTAYINRPUJPNH-UHFFFAOYSA-N
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Patent
US04812573

Procedure details

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (41 g) was dissolved in H2O, basified with aqueous KOH solution and extracted with CHCl3. The CHCl3 extracts were dried over MgSO4 and evaporated to dryness to yield 33 g of 6-methoxy-1,2,3,4-tetrahydroisoquinoline base (0.2M). The base (33 g, 0.2M) and Palladium Black (1.5 g) were mixed together and heated at 160°-190° C. for 6 hours. The cooled reaction mixture was extracted with MeOH and the Palladium Black was filtered off. The MeOH was evaporated to dryness and the residue was chromatographed in CHCl3 on silica gel column. Fractions containing product were combined and evaporated to yield 6-methoxyisoquinoline as an oil (16 g, 50%).
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH2:10][NH:9][CH2:8][CH2:7]2.[OH-].[K+]>O>[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH2:10][NH:9][CH2:8][CH2:7]2 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
Cl.COC=1C=C2CCNCC2=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CHCl3 extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCNCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 33 g
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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